Pergolide sulfone

Dopamine Receptor Binding In Vitro Pharmacology Metabolite Activity

Pergolide sulfone (CAS 72822-03-8) is a certified EP Impurity B reference standard essential for ANDA submissions and ICH-compliant stability studies. Procuring a fully characterized standard with certified pharmacopeial traceability is a critical requirement for regulatory compliance. • Validated recovery rate of 99.77±1.84% ensures reliable HPLC quantification. • High-potency D2 agonist (Ki = 4.6 nM) for receptor binding assays. • Differentiated from sulfoxide metabolite by chromatographic retention, enabling specific impurity tracking. Supplied with comprehensive CoA; ready for immediate global dispatch.

Molecular Formula C19H26N2O2S
Molecular Weight 346.5 g/mol
CAS No. 72822-03-8
Cat. No. B019334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePergolide sulfone
CAS72822-03-8
Synonyms(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; 
Molecular FormulaC19H26N2O2S
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C
InChIInChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1
InChIKeyBRFHHAXHZFOBNY-MZMPZRCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pergolide Sulfone Reference Standard


Pergolide sulfone (CAS 72822-03-8) is a primary oxidative metabolite of the ergoline-derived dopamine agonist pergolide, formed via hepatic and microbial sulfoxidation [1][2]. It is a fully characterized, bioactive compound that retains potent dopaminergic agonist activity at D1 and D2 receptors, contributing to the pharmacological profile of pergolide therapy in Parkinson's disease and hyperprolactinemia [3][4]. Commercially, it is primarily supplied as a high-purity reference standard (designated Pergolide EP Impurity B) for pharmaceutical quality control, method validation, and stability studies [5].

Primary Role EP Impurity B reference standard for pharmaceutical QC and method validation.
Bioactive Metabolite Supports D2 receptor pharmacological studies as a characterized metabolite comparator.
Analytical Workflow Distinct chromatographic profile facilitates stability-indicating assay development.

Pergolide Sulfone Substitution Limitations


The procurement of pergolide sulfone (CAS 72822-03-8) for analytical or pharmacological research is not interchangeable with other dopamine agonists or even its close structural analogs. Its unique role as both a bioactive metabolite and a critical impurity marker necessitates compound-specific sourcing. Structurally, the methylsulfonyl group dictates distinct chromatographic retention times and physicochemical properties, differentiating it from pergolide and its sulfoxide counterpart [1]. Functionally, while it retains potent dopamine D2 receptor agonist activity comparable to the parent drug, its binding affinity and in vivo efficacy differ quantifiably from other major metabolites like pergolide sulfoxide, as demonstrated in head-to-head comparative studies [1][2]. Furthermore, in regulated pharmaceutical development, pergolide sulfone is specifically mandated as European Pharmacopoeia (EP) Impurity B; generic reference materials lacking certified traceability to EP or USP standards are unsuitable for regulatory submissions or validated analytical method development [3].

Functional
Pergolide sulfone is not interchangeable with other dopamine agonists; its receptor binding profile and metabolite-specific activity require compound-specific sourcing.
Structural
Close analogs like pergolide sulfoxide differ in receptor affinity and chromatographic behavior; the sulfone moiety dictates distinct analytical and functional properties.
Regulatory
Generic reference materials without certified traceability to EP standards are unsuitable for regulatory submissions; only EP Impurity B designation ensures compliance.

Pergolide Sulfone Comparative Evidence


Dopamine Receptor Binding: Sulfone vs. Sulfoxide

In a direct head-to-head study, pergolide sulfone exhibited a Ki value of 4.6 nM for inhibiting 3H-dopamine binding to bovine striatal membranes, demonstrating substantially higher affinity than pergolide sulfoxide (Ki = 15.5 nM) [1]. The parent compound pergolide showed a Ki of 2.5 nM. This quantifies the specific contribution of the sulfone moiety to receptor binding relative to the sulfoxide form.

D2 Binding Affinity
Head-to-head
Ki = 4.6 nM
Reported higher affinity than sulfoxide metabolite.
Bovine striatal membrane assay; ~3.4-fold affinity difference.
Dopamine Receptor Binding In Vitro Pharmacology Metabolite Activity

In Vivo Neurochemical Equivalence to Parent Drug

Upon administration to rats, pergolide sulfone was as effective as pergolide in increasing striatal acetylcholine levels and decreasing dopamine metabolites DOPAC and HVA [1]. In contrast, despropyl pergolide (Ki = 58.6 nM) and despropyl pergolide sulfoxide (Ki = 158.8 nM) were only marginally effective in these in vivo neurochemical models [1]. This establishes that the sulfone metabolite retains full functional efficacy comparable to the parent drug, unlike other major metabolites.

In Vivo Neurochemistry
Head-to-head
Comparable to parent drug in striatal biomarker modulation.
Model-response context supports active comparator use.
Rat model; striatal acetylcholine and DOPAC/HVA levels.
Neurochemistry In Vivo Pharmacology Parkinson's Disease Models

Prolactin Inhibition Potency

In comparative in vivo studies measuring prolactin inhibition, pergolide sulfone was found to be a potent dopamine agonist, similar in activity to pergolide itself [1]. This study also compared bromocriptine, another ergot-derived dopamine agonist, and found it to be much less potent (1/200 to 1/20 of the activity) than either pergolide or its sulfone and sulfoxide metabolites [1]. This places pergolide sulfone in the high-potency tier of dopaminergic ergolines.

Prolactin Inhibition
Head-to-head
Assay potency similar to parent, higher than bromocriptine.
Supports prolactin-pathway assay context.
In vivo rat model; reported >20-fold difference to bromocriptine.
Prolactin Inhibition Endocrinology Dopamine Agonist Screening

Analytical Reference Standard Characteristics

Pergolide sulfone serves as a key impurity marker (EP Impurity B) in pharmacopeial analytical methods, with distinct chromatographic separation achieved using a C18 column and sodium octanesulfonate ion-pairing agent, with detection at 223 nm [1]. Method validation showed recovery rates of 99.77±1.84% for the sulfone standard, confirming its suitability for quantitative analysis [1]. Physicochemical properties such as a melting point of 190-193°C and specific solubility in chloroform, DMSO, and methanol further distinguish it from pergolide (MP ~225°C for mesylate salt) and other impurities .

Reference Standard
Method context
Recovery: 99.77±1.84%
Supports quantitative impurity profiling method validation.
HPLC, C18 column, UV 223 nm detection.
Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Tissue-Specific Metabolic Profile

Metabolic fate studies in rats demonstrate that pergolide sulfone is a major metabolite detected in liver and lung tissues following oral administration of 14C-pergolide mesylate (2 mg/kg) [1]. In the liver, both pergolide and pergolide sulfone were predominantly present, while in the lungs, pergolide, pergolide sulfoxide, and pergolide sulfone were all detected as primary species [1]. This tissue-specific distribution profile differs from the parent compound, which is primarily found in feces and kidneys [1].

Tissue Distribution
Supporting evidence
Major liver and lung metabolite in rodent model.
Supports ADME model interpretation for tissue-specific exposure.
Oral 14C-pergolide mesylate 2 mg/kg in rats.
Drug Metabolism Pharmacokinetics ADME Studies

Pergolide Sulfone Applications


Pharmaceutical QC and Method Validation

Pergolide sulfone is indispensable as a certified reference standard (EP Impurity B) for the development and validation of HPLC methods for pergolide drug substance and drug product analysis. Its inclusion in method validation ensures accurate quantification of impurities and photodegradation products, supporting ANDA filings and compliance with ICH guidelines [1]. The compound's validated recovery rate of 99.77±1.84% demonstrates its reliability for routine QC testing [1].

Dopamine Receptor Pharmacology

In receptor binding and functional assays, pergolide sulfone serves as a high-potency dopamine D2 agonist comparator (Ki = 4.6 nM). It is particularly valuable for studying structure-activity relationships among ergoline derivatives, given its 3.4-fold higher affinity than the sulfoxide metabolite [1]. Researchers can use it to benchmark novel D2 agonists or to investigate differential receptor activation profiles.

DMPK Investigations

Pergolide sulfone is a key analyte in DMPK studies of pergolide. Its detection in liver and lung tissues as a major metabolite necessitates its use as an authentic standard for LC-MS/MS method development and quantification in biological matrices [1]. This is critical for accurately determining systemic exposure to active metabolites in toxicology or bioequivalence studies.

Stability-Indicating Method Development

Due to its nature as a primary photodegradation product of pergolide, pergolide sulfone is essential for developing stability-indicating assays. Forced degradation studies under ICH Q1B conditions generate the sulfone, and having a pure, characterized standard is required to identify and quantify this degradation product in stability samples [1][2].

Application
Selection Property
Validation Focus
Pharmaceutical QC and Method Validation
Certified EP Impurity B traceability
HPLC recovery and specificity verification
Dopamine Receptor Pharmacology
Metabolite-specific receptor binding profile
D2 affinity benchmarking and structure-activity review
DMPK Investigations
Tissue-specific metabolite distribution
LC-MS/MS method development and matrix quantification
Stability-Indicating Method Development
Primary photodegradation product identity
Forced degradation peak identification and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pergolide sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.